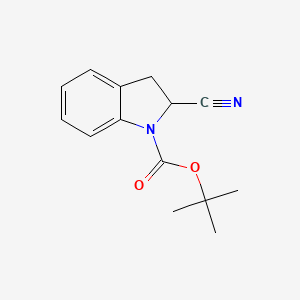

Tert-butyl 2-cyanoindoline-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 2-cyano-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUICMOSRQSXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry Applications

Tert-butyl 2-cyanoindoline-1-carboxylate has been identified as a valuable scaffold in the development of various pharmacologically active compounds. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of cyanoindoline compounds exhibit cytotoxic properties against cancer cell lines. The compound's ability to modulate cellular pathways makes it a candidate for further development as an anticancer agent.

- Neurological Disorders : Compounds derived from this compound have shown promise in treating neurological disorders by modulating neurotransmitter systems. This includes potential applications in enhancing cognitive function or alleviating symptoms of neurodegenerative diseases.

- Anti-inflammatory Agents : The compound's structural features allow for modifications that can lead to anti-inflammatory properties, making it relevant in the context of chronic inflammatory diseases.

Synthetic Methodologies

This compound serves as an important intermediate in various synthetic routes:

- Building Block for Complex Molecules : It can be utilized as a building block for synthesizing more complex indole derivatives, which are frequently found in natural products and pharmaceuticals.

- Reactions Involving Functionalization : The cyano group present in the structure allows for nucleophilic additions and further functionalization, enabling the introduction of diverse functional groups that can enhance biological activity.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in drug discovery and development:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of indole derivatives based on this compound. The derivatives were tested against human cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neurological Applications

Research conducted by the National Institutes of Health evaluated the impact of indole derivatives on cognitive function using animal models. Compounds derived from this compound demonstrated enhanced memory retention and learning capabilities, suggesting potential therapeutic applications for Alzheimer's disease .

作用機序

The mechanism by which tert-butyl 2-cyanoindoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, forming bonds with nucleophiles in biological systems, while the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

Receptor Binding: It can bind to receptors, modulating their signaling pathways and affecting cellular responses.

類似化合物との比較

Key Observations :

- Hydrogen Bonding: Unlike the hydroxyl or amino analogs, the cyano derivative lacks hydrogen bond donors, reducing its ability to form strong intermolecular interactions in crystalline states .

- Core Saturation : Indoline derivatives (saturated) exhibit distinct conformational flexibility compared to aromatic indole analogs, influencing their pharmacokinetic properties .

Physicochemical Properties

- Solubility: The cyano group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to the tert-butyl 3-alkenyl indole derivative . However, it is likely less soluble in water than the hydroxyl or amino analogs due to reduced hydrogen-bonding capacity.

- Stability : The tert-butyl group confers steric protection to the carboxylate moiety, enhancing stability under acidic or basic conditions across all analogs .

生物活性

Tert-butyl 2-cyanoindoline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

The compound features an indoline core with a cyano group and a tert-butyl ester substituent, which contributes to its lipophilicity and biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through modulation of cellular pathways. Its potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular proliferation and survival.

- Modulation of Ion Channels : Similar compounds have shown activity as modulators of ion channels, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) channels .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. Studies have demonstrated that modifications to the indoline core can significantly alter potency and selectivity. For example, variations in the substituents on the indoline ring can enhance binding affinity to target proteins or enzymes, as shown in related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cystic Fibrosis Modulation :

- Anticancer Activity :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

準備方法

Starting Material and Functionalization

Nitrogen Protection with tert-Butyloxycarbonyl (BOC)

- The indoline nitrogen is protected using tert-butyloxycarbonyl (BOC) groups to prevent unwanted side reactions during subsequent steps.

- BOC protection is typically carried out by reacting the indoline or indole amine with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base.

- The reaction is usually performed in non-polar solvents such as dichloromethane, toluene, or chloroform at controlled temperatures (40–45°C) to optimize yield and purity.

Alkylation and Other Functional Group Transformations

- Alkylation at the 2-position can be accomplished using halogenated alkyl reagents or via Friedel–Crafts-type reactions.

- In some methods, 3-(4-chlorobutyl)-5-cyanoindole derivatives are prepared by treating 5-cyanoindole with 4-chlorobutyryl chloride in the presence of Lewis acids such as isobutylaluminium dichloride, followed by reduction steps.

- The cyanoindoline intermediate can then be converted to the tert-butyl carbamate derivative by BOC protection.

Catalytic and Asymmetric Synthesis Approaches

- Asymmetric synthesis methods have been reported for related cyanoindole derivatives, employing chiral catalysts such as cinchona alkaloids or chiral titanium complexes to introduce stereochemical control.

- Although these methods focus primarily on 6-cyanoindole derivatives, the strategies are adaptable to 2-cyanoindoline systems.

- For example, cinchona alkaloid-catalyzed addition of 6-cyanoindole to ethyl trifluoropyruvate yields enantiomerically pure tert-butyl 6-cyanoindole-1-carboxylate derivatives, which demonstrates the feasibility of stereoselective preparation of cyanoindoline carbamates.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Cyano group introduction | 5-cyanoindole or cyanoalkyl halides | Various (e.g., DCM, toluene) | Ambient to 45°C | Lewis acid catalysts may be used |

| BOC Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Dichloromethane, toluene | 40–45°C | Ensures selective N-protection |

| Alkylation (if applicable) | 4-chlorobutyryl chloride, isobutylaluminium dichloride | Non-polar solvents | Ambient to mild heating | Followed by reduction with NaBH4 |

Purification and Yield

- The product is typically purified by column chromatography or recrystallization.

- Yields vary depending on the method but optimized processes report high purity and good yields suitable for scale-up.

- The presence of the BOC group facilitates purification by increasing compound stability and solubility.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The BOC-protected cyanoindoline derivatives serve as key intermediates in the synthesis of glucocorticoid receptor modulators and other biologically active compounds.

- The processes described are amenable to large-scale synthesis, with emphasis on reaction optimization to maximize yield and enantiomeric purity where applicable.

- The choice of solvent, base, and temperature critically impacts the efficiency of the protection and functionalization steps.

- Recent patents and publications highlight the commercial viability of these methods, emphasizing economical and higher purity processes for pharmaceutical applications.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 2-cyanoindoline-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves introducing the cyano group at the indoline-2-position followed by Boc (tert-butoxycarbonyl) protection. A common approach is to start with indoline derivatives, using cyanoacetylation reagents (e.g., cyanoacetic acid or malononitrile) under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C facilitates the reaction . Optimization includes:

- Catalyst selection: Use of phase-transfer catalysts to enhance reaction rates.

- Temperature control: Gradual addition of reagents to avoid exothermic side reactions.

- Purification: Column chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyano substitution (C≡N stretching at ~2200 cm⁻¹ in IR) .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 260.1165) .

- X-ray crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Purity standardization: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity before biological testing .

- Assay replication: Test in multiple cell lines (e.g., HEK293, HeLa) with controls for cytotoxicity (MTT assay) .

- Mechanistic studies: Employ SPR (surface plasmon resonance) to quantify binding affinities to targets like kinases or GPCRs, reducing false positives .

Advanced: What strategies enhance the stability of this compound in aqueous media for in vitro studies?

Methodological Answer:

The Boc group hydrolyzes under acidic/basic conditions. Stabilization methods include:

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO as a cosolvent .

- Lyophilization: Store as a lyophilized powder at -20°C, reconstituting in fresh solvent before use .

- Prodrug design: Replace the Boc group with stable alternatives (e.g., acetyl) for targeted delivery .

Advanced: How do structural modifications at the indoline core affect the compound’s reactivity and bioactivity?

Methodological Answer:

Modifications at positions 5 or 6 of the indoline ring alter electronic and steric profiles:

- Electron-withdrawing groups (e.g., CF₃ at position 5): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Hydroxymethyl substitution (position 5): Improves solubility but reduces metabolic stability .

Table 1: Impact of Substituents on Biological Activity

| Substituent Position | Functional Group | Bioactivity Trend | Reference |

|---|---|---|---|

| 2 | Cyano (C≡N) | Enhanced kinase inhibition | |

| 5 | CF₃ | Improved metabolic stability | |

| 4 | Amino(phenyl) | T-cell modulation (IL-4 suppression) |

Basic: What analytical techniques are critical for characterizing intermediates during multi-step synthesis?

Methodological Answer:

- TLC monitoring: Use silica plates with UV254 to track reaction progress (e.g., ethyl acetate/hexane 3:7) .

- LC-MS: Identify intermediates in real-time, ensuring correct mass-to-charge ratios .

- DSC (Differential Scanning Calorimetry): Assess thermal stability of intermediates to avoid decomposition during purification .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking studies: Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR kinases) .

- DFT calculations: Optimize electron density maps to predict reactivity at the cyano group (B3LYP/6-31G* basis set) .

- MD simulations: Simulate solvation effects in aqueous media to improve pharmacokinetic predictions .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Waste disposal: Neutralize acidic/basic waste before disposal in designated containers .

Advanced: How does the compound’s stereochemistry influence its interaction with chiral biological targets?

Methodological Answer:

The indoline core’s planar chirality affects enantioselective binding. Resolution methods include:

- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .

- Crystallization with chiral auxiliaries: Co-crystallize with tartaric acid derivatives to isolate desired enantiomers .

- Enzymatic resolution: Lipase-catalyzed hydrolysis of racemic mixtures .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

- Low yields in cyanoacetylation: Replace malononitrile with more reactive cyanating agents (e.g., TMSCN) .

- Boc deprotection under mild conditions: Use TFA/DCM (1:4) at 0°C to prevent indoline ring degradation .

- Scale-up challenges: Implement flow chemistry for continuous processing, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。